

A Comprehensive Technical Guide to 6,12-Dibromochrysene for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6,12-Dibromochrysene**

Cat. No.: **B144511**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,12-Dibromochrysene is a halogenated polycyclic aromatic hydrocarbon (PAH) derived from chrysene. Its rigid, planar structure and the presence of reactive bromine atoms at the 6 and 12 positions make it a valuable intermediate in organic synthesis. This guide provides a detailed overview of its chemical properties, synthesis, and primary applications, with a focus on its role in materials science. While not a therapeutic agent itself, its derivatives are explored in various research domains, making an understanding of this precursor molecule essential for professionals in advanced material and chemical synthesis.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for this compound is **6,12-dibromochrysene**.^[1] It is systematically named by identifying the parent hydrocarbon, chrysene, and indicating the positions of the two bromine substituents.

Physicochemical and Spectroscopic Data

The key properties of **6,12-Dibromochrysene** are summarized in the table below. This data is crucial for its handling, characterization, and application in further synthetic endeavors.

Property	Value	Source(s)
Molecular Formula	$C_{18}H_{10}Br_2$	[1] [2]
Molecular Weight	386.09 g/mol	[2]
CAS Number	131222-99-6	[2]
Appearance	White to light yellow powder/crystal	[3] [4]
Melting Point	284 °C	[3] [4] [5]
Boiling Point (Predicted)	526.8 ± 23.0 °C	[3] [5]
Density (Predicted)	1.722 g/cm³	[3] [4] [5]
Purity	Typically ≥ 99%	[2]

Spectroscopic Characteristics

While detailed spectral data can vary based on experimental conditions, the following provides an expected profile for **6,12-Dibromochrysene**:

- 1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific coupling patterns would be complex due to the fused ring system.
- ^{13}C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (approximately 110-150 ppm), corresponding to the different carbon environments within the chrysene backbone.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to aromatic C-H stretching (above 3000 cm^{-1}), C=C ring stretching (in the $1400\text{-}1600\text{ cm}^{-1}$ region), and C-Br stretching (typically in the fingerprint region below 1000 cm^{-1}).
- UV-Vis Spectroscopy: As a polycyclic aromatic hydrocarbon, **6,12-Dibromochrysene** is expected to exhibit strong ultraviolet-visible absorption with multiple bands, characteristic of $\pi\text{-}\pi^*$ transitions within the conjugated system.

Experimental Protocols

Synthesis of **6,12-Dibromochrysene**

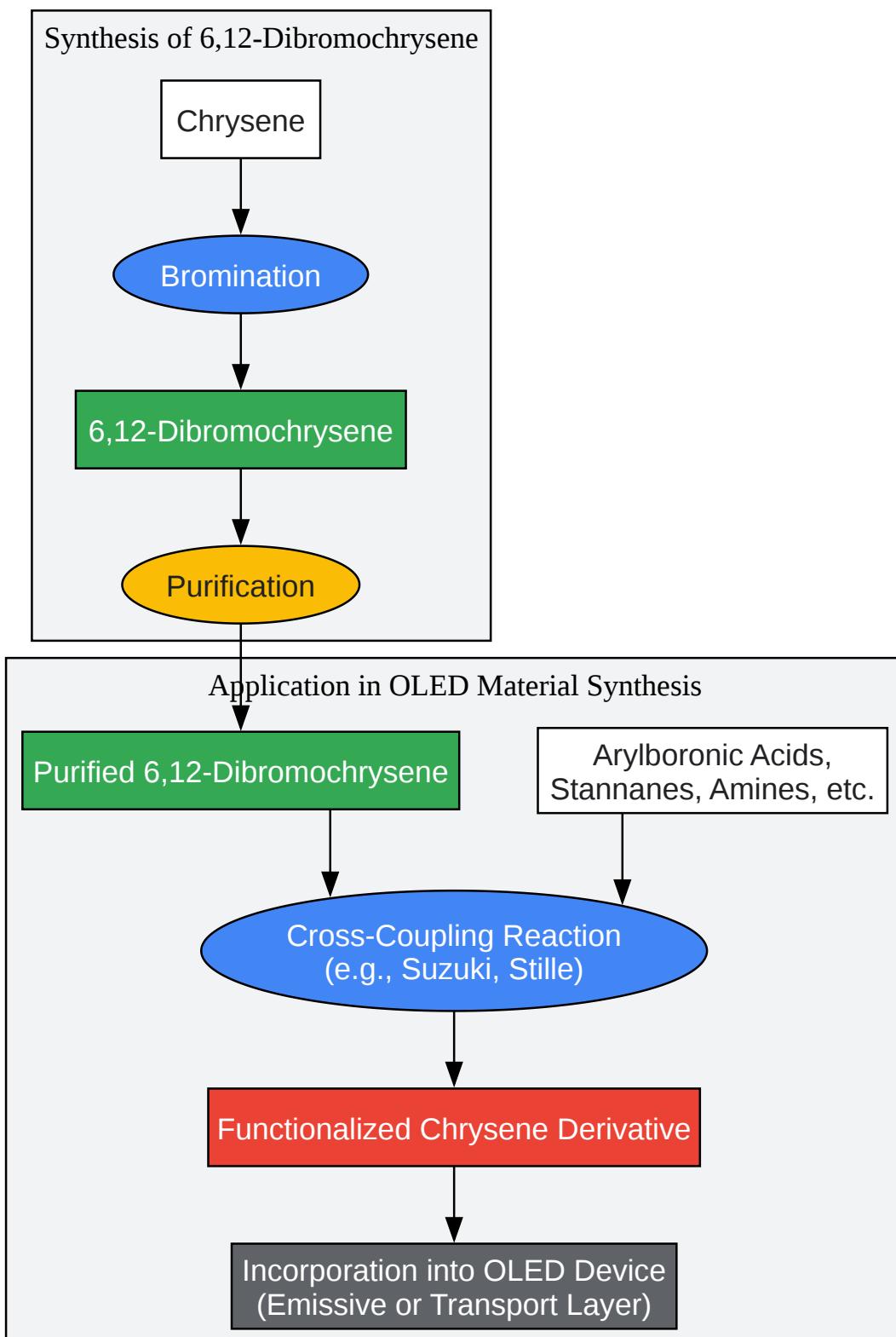
A common method for the synthesis of **6,12-Dibromochrysene** is through the direct bromination of chrysene. The following protocol is adapted from established procedures.[3]

Materials:

- Chrysene
- Bromine
- Carbon tetrachloride (or a suitable alternative solvent)
- Toluene (for recrystallization)

Procedure:

- To a 500 mL three-necked flask, add 15.16 g (66.4 mmol) of chrysene and 350 mL of carbon tetrachloride.
- Stir the mixture at room temperature to achieve a suspension.
- Slowly add 21 g (131 mmol) of bromine dropwise over a period of 100 minutes.
- After the addition is complete, raise the temperature of the reaction mixture and heat to reflux for 3 hours.
- Upon completion of the reaction, cool the mixture to room temperature.
- The precipitated solid is collected by filtration.
- The crude product is then purified by recrystallization from toluene to yield **6,12-Dibromochrysene** as white crystals.


Applications and Significance

The primary application of **6,12-Dibromochrysene** is as a key intermediate in the synthesis of advanced organic materials, particularly for organic electronics.

Role in Organic Light-Emitting Diodes (OLEDs)

6,12-Dibromochrysene serves as a foundational building block for the synthesis of more complex molecules used in the emissive and charge-transport layers of OLED devices. The bromine atoms act as versatile synthetic handles, allowing for the attachment of various functional groups through cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). This functionalization allows for the fine-tuning of the electronic and photophysical properties of the final materials, such as their emission color, quantum efficiency, and charge mobility.

The workflow for the utilization of **6,12-Dibromochrysene** in the development of OLED materials is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6,12-Dibromochrysene | C18H10Br2 | CID 3286225 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. sunshineoled.com [sunshineoled.com]
- 3. 6,12-Dibromochrysene CAS#: 131222-99-6 [amp.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 6,12-Dibromochrysene CAS#: 131222-99-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6,12-Dibromochrysene for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144511#iupac-name-for-6-12-dibromochrysene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com